![molecular formula C10H22N2O B1453564 Dimethyl[3-(piperidin-4-yloxy)propyl]amine CAS No. 883532-64-7](/img/structure/B1453564.png)
Dimethyl[3-(piperidin-4-yloxy)propyl]amine
Overview
Description
Synthesis Analysis
Piperidine derivatives, such as DMPPA, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name for DMPPA is N,N-dimethyl-3-(4-piperidinyl)-1-propanamine . The InChI code for this compound is 1S/C10H22N2/c1-12(2)9-3-4-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 .Physical And Chemical Properties Analysis
DMPPA is a liquid at room temperature . It has a molecular weight of 186.29 g/mol.Scientific Research Applications
Synthesis of Piperidine Derivatives
DMPPA is a valuable precursor in the synthesis of various piperidine derivatives, which are crucial in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in drug design . The versatility of DMPPA allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .
Pharmacological Research
In pharmacology, DMPPA’s derivatives exhibit a wide range of biological activities. They are studied for their potential as therapeutic agents in treating numerous conditions. The piperidine moiety, a common structure within DMPPA derivatives, is associated with various pharmacological properties, including analgesic, antimalarial, and antihypertensive effects .
Development of CNS Drugs
The central nervous system (CNS) drug development is another area where DMPPA derivatives show promise. Due to the structural similarity to natural neurotransmitters, these compounds are explored for their potential in treating neurological disorders such as Alzheimer’s disease, schizophrenia, and depression .
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-3-piperidin-4-yloxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)8-3-9-13-10-4-6-11-7-5-10/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBWJSXMJVVCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[3-(piperidin-4-yloxy)propyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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